2-(三氟甲基)-1,3-双(二甲基氨基)三甲鎓六氟磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

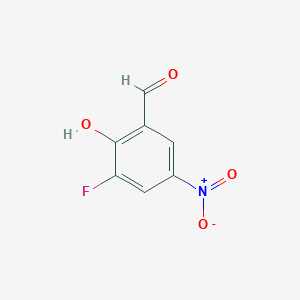

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound that has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .

Synthesis Analysis

The compound has been used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . The current state of the art is presented by the most important recent examples .Chemical Reactions Analysis

This compound has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .科学研究应用

合成和化学性质

- 2-氯-1, 3-双(二甲基氨基)三甲鎓六氟磷酸盐的制备涉及氯乙酰氯、二甲基甲酰胺和六氟磷酸等关键组分。该工艺有助于研究维那米丁盐和杂环化合物 (Davies, Marcoux, & Taylor, 2003).

- 1,3-双(二甲基氨基)三甲鎓六氟磷酸盐的合成是通过乙烯基乙醚的甲酰化反应,随后用二甲胺和六氟磷酸处理实现的 (Arnold, Dvořák, & Havranek, 1996).

反应和衍生物

- 1,3-双(二甲基氨基)三甲鎓高氯酸盐与丙-2-炔醛反应的研究表明形成了 1-取代的 2,4,6-三甲酰苯,突出了类似三甲鎓化合物的反应性 (Suchý, Dvořák, & Havelková, 1999).

- 使用各种 2-取代的 1,3-双(二甲基氨基)-三甲鎓盐高效合成新型两性离子吡啶-氰代丙烯,证明了该化合物在创建新的两性离子衍生物中的用途 (Samani & Mehranpour, 2022).

分子结构和分析

- 对 2-(二烷基氨基)-1,3-二甲基咪唑鎓三甲基二氟硅酸盐的三甲基甲硅烷基酯和六烷基胍盐等衍生物的分子结构的研究揭示了相关化学实体的结构和键合 (Cavell, Leary, & Tomlinson, 1972; Kolomeitsev et al., 2002).

其他见解

- 使用 2-取代的 1,3-双(二甲基氨基)-三甲鎓盐合成和表征新的苯并咪唑衍生物展示了该化合物在开发苯并咪唑衍生物中的作用 (Mehranpour & Zahiri, 2014).

未来方向

Trifluoromethyl-substituted azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies . They have shown antiviral, antidiabetic, and anti-inflammatory activities among the compounds having a trifluoromethyl-substituted azaheterocyclic fragment . Such molecules are also used for treating diseases associated with orexin receptor type 1 .

作用机制

Target of Action

The primary target of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by numerous scientific groups of pharmaceutical and agrochemical companies .

Mode of Action

The compound acts as an efficient precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . It is used in [3+2], [3+3], and [3+2+1] heterocyclizations, leading to the formation of β-trifluoromethyl-substituted pyrazoles, pyridines, and pyrimidines and their heteroannulated analogs .

Result of Action

The result of the compound’s action is the efficient formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown antiviral, antidiabetic, and anti-inflammatory activities . They are also used for treating diseases associated with the orexin receptor type 1 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the reaction of trimethylamine with trifluoroacetaldehyde to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product.", "Starting Materials": [ "Trimethylamine", "Trifluoroacetaldehyde", "Hexafluorophosphoric acid" ], "Reaction": [ "Step 1: Trimethylamine is reacted with trifluoroacetaldehyde in the presence of a suitable solvent and a catalyst to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol.", "Step 2: The intermediate product from step 1 is then reacted with hexafluorophosphoric acid in the presence of a suitable solvent to yield 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate." ] } | |

CAS 编号 |

292067-84-6 |

产品名称 |

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate |

分子式 |

C8H14F9N2P |

分子量 |

340.17 g/mol |

IUPAC 名称 |

[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |

InChI |

InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

InChI 键 |

GMWIFDFSXGELQO-UHFFFAOYSA-N |

手性 SMILES |

CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.F[P-](F)(F)(F)(F)F |

SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

规范 SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)